molecular formula C18H26N2O3 B2523734 (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035001-88-6

(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2523734
CAS RN: 2035001-88-6
M. Wt: 318.417
InChI Key: RLVNYEABHRGPFY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Modification

New multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group were synthesized and used for the homopolymerization and copolymerization with styrene and methyl methacrylate. These compounds and their resulting polymers were characterized for potential applications in material science and polymer engineering, suggesting a role in developing advanced materials with tailored properties (Long Ling & W. Habicher, 2001).

Bioorganic Chemistry and Enzyme Mimicry

The work on enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcases the synthesis under green chemistry principles. This process, which involves filamentous fungi, represents a novel approach in organic synthesis, highlighting the potential for developing new enzymatic reactions and enzyme mimicry strategies in bioorganic chemistry (D. E. Jimenez et al., 2019).

Advanced Organic Synthesis Techniques

The study of intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates demonstrates the ability to generate complex cyclic structures from acrylamide derivatives. This research has implications for the synthesis of novel organic compounds, potentially useful in pharmaceuticals and organic materials (L. M. Pevzner, 2021).

Redox-Active Polymer Development

The study of aminoxyl and piperidinyl acrylamide monomers focuses on their application in the preparation of redox-active polymers. These compounds offer valuable insights into the development of new materials with potential applications in energy storage, sensors, and electrochemical devices (Shailesh Goswami et al., 2015).

Natural Product Synthesis

Phelligridins C-F, isolated from the fungus Phellinus igniarius, are examples of complex molecules synthesized via pathways that could involve acrylamide derivatives as intermediates. This research highlights the importance of understanding acrylamide chemistry in the context of natural product synthesis and the discovery of new bioactive compounds (S. Mo et al., 2004).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNYEABHRGPFY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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